1-Acetyl-4-nitrosopiperazine 1-Acetyl-4-nitrosopiperazine
Brand Name: Vulcanchem
CAS No.: 73742-56-0
VCID: VC21306371
InChI: InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3
SMILES: CC(=O)N1CCN(CC1)N=O
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol

1-Acetyl-4-nitrosopiperazine

CAS No.: 73742-56-0

Cat. No.: VC21306371

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-4-nitrosopiperazine - 73742-56-0

Specification

CAS No. 73742-56-0
Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
IUPAC Name 1-(4-nitrosopiperazin-1-yl)ethanone
Standard InChI InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3
Standard InChI Key CUABIQWKHMEWSM-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)N=O
Canonical SMILES CC(=O)N1CCN(CC1)N=O

Introduction

Basic Information and Structural Properties

1-Acetyl-4-nitrosopiperazine is identified by its unique chemical structure and distinctive properties. The compound represents an important member of the nitrosamine family with specific structural features that contribute to its chemical behavior.

Chemical Identifiers and Physical Properties

1-Acetyl-4-nitrosopiperazine is cataloged with multiple identifiers across chemical databases and reference systems. The compound's basic properties are outlined in Table 1.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Registry Number73742-56-0
Chemical Name1-Acetyl-4-nitrosopiperazine
Molecular FormulaC₆H₁₁N₃O₂
Molecular Weight157.17 g/mol
MDL NumberMFCD00661407
DSSTox Substance IDDTXSID00400460
Wikidata IDQ82203454

The compound consists of a six-membered piperazine ring with a nitroso group (N=O) attached to one nitrogen atom and an acetyl group (CH₃CO-) attached to the other nitrogen atom .

Synonyms and Alternative Nomenclature

The compound is recognized by several synonyms in chemical literature and databases:

  • 1-(4-nitrosopiperazin-1-yl)ethanone

  • 1-(4-nitrosopiperazin-1-yl)ethan-1-one

  • Piperazine, 1-acetyl-4-nitroso- (9CI)

These alternative names reflect different systematic naming conventions while referring to the same chemical entity.

Synthesis Methods

The production of 1-Acetyl-4-nitrosopiperazine can be achieved through multiple synthetic pathways, with two principal methods documented in scientific literature.

Acetylation of 1-nitrosopiperazine

Chemical Reactivity and Reactions

The chemical behavior of 1-Acetyl-4-nitrosopiperazine is largely governed by its functional groups, particularly the reactive nitroso and acetyl moieties attached to the piperazine scaffold.

Nitroso Group Reactivity

The nitroso group (N=O) represents a key reactive center in the molecule, capable of participating in various chemical transformations:

  • Reduction reactions - The nitroso functionality can undergo reduction to form amino derivatives

  • Oxidation processes - Under appropriate conditions, oxidation can convert the nitroso group to nitro compounds

  • Nucleophilic substitution - The electronegative character of the nitroso oxygen attracts nucleophilic reagents

These reaction pathways contribute to the compound's versatility as a chemical intermediate in organic synthesis applications.

Acetyl Group Reactions

The acetyl group attached to the piperazine nitrogen participates in typical amide chemistry:

  • Hydrolysis reactions - Under acidic or basic conditions, the acetyl group can be cleaved

  • Transacylation - The acetyl group can be transferred to other nucleophiles under appropriate conditions

  • Reduction - The carbonyl function can be reduced to form alcohol derivatives

Biological Activity and Toxicological Profile

As a member of the nitrosamine chemical class, 1-Acetyl-4-nitrosopiperazine exhibits biological properties that warrant careful examination from toxicological and pharmacological perspectives.

Metabolic Transformations

The metabolic fate of 1-Acetyl-4-nitrosopiperazine likely involves several enzymatic pathways:

Table 2: Potential Metabolic Pathways

Metabolic ProcessEnzymes InvolvedPotential Metabolites
Oxidative denitrosationCytochrome P4501-Acetylpiperazine
Acetyl group hydrolysisCarboxylesterases4-Nitrosopiperazine
HydroxylationCYP2E1, CYP3A4Hydroxylated derivatives

Research Applications

Scientific interest in 1-Acetyl-4-nitrosopiperazine spans multiple research domains, with applications in both chemical and biological sciences.

Synthetic Chemistry Applications

In organic synthesis, 1-Acetyl-4-nitrosopiperazine serves as a valuable building block for constructing more complex molecular architectures. Its dual functionalization with nitroso and acetyl groups provides multiple reactive sites for further chemical elaboration.

The compound's utility in synthetic chemistry includes:

  • Preparation of functionalized piperazine derivatives

  • Development of novel heterocyclic scaffolds

  • Study of selective functional group transformations

Toxicological Research

Given its structural relationship to other biologically active nitrosamines, 1-Acetyl-4-nitrosopiperazine represents an important research tool in toxicological investigations:

  • Mechanistic studies of nitrosamine toxicity

  • Structure-activity relationship analyses in genotoxicity research

  • Development of analytical methods for nitrosamine detection and quantification

Analytical Characterization

The structural confirmation and purity assessment of 1-Acetyl-4-nitrosopiperazine can be accomplished through various analytical techniques.

Spectroscopic Identification

Multiple spectroscopic methods provide complementary data for structural verification:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - Both ¹H and ¹³C NMR provide characteristic signals for the acetyl group and piperazine ring protons and carbons

  • Infrared (IR) spectroscopy - Distinctive absorption bands corresponding to C=O stretching (approximately 1650-1700 cm⁻¹) and N=O stretching (approximately 1400-1500 cm⁻¹)

  • Mass spectrometry - Molecular ion peak corresponding to the molecular weight of 157 and fragmentation patterns characteristic of acetylated piperazine structures

Chromatographic Analysis

Chromatographic techniques enable purity assessment and quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC) - Using C18 reversed-phase columns with UV detection

  • Gas Chromatography (GC) - With appropriate derivatization for enhanced volatility

  • Thin-Layer Chromatography (TLC) - For reaction monitoring and preliminary purity assessment

Comparative Analysis with Related Compounds

Understanding 1-Acetyl-4-nitrosopiperazine in relation to structurally similar compounds provides valuable context for its chemical behavior and biological properties.

Table 3: Comparison with Related Nitrosopiperazine Derivatives

CompoundStructural DifferenceKey Property Distinction
1-NitrosopiperazineLacks acetyl groupDifferent solubility profile; precursor in synthesis
N-NitrosopiperazineDifferent nitroso positionAltered reactivity pattern
1-Methyl-4-nitrosopiperazineMethyl instead of acetyl groupModified steric and electronic effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator